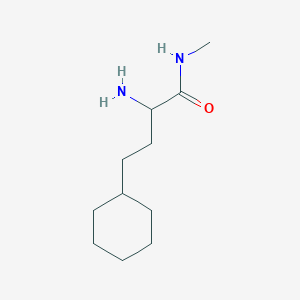
2-amino-4-cyclohexyl-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-cyclohexyl-N-methylbutanamide, also known as AC-262,536, is a synthetic androgen receptor modulator (SARM) that has been extensively studied for its potential use in various scientific research applications. SARMs are a class of compounds that selectively bind to androgen receptors in the body, leading to anabolic effects without the androgenic side effects seen with traditional anabolic steroids.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pain-Attenuating Properties
- Anticonvulsant Activities : Primary amino acid derivatives (PAADs), including compounds structurally related to 2-amino-4-cyclohexyl-N-methylbutanamide, exhibit pronounced anticonvulsant activities. Studies have shown that certain substitutions at specific sites in these compounds can enhance their anticonvulsant properties, surpassing those of traditional anticonvulsants like phenytoin (King et al., 2011).
- Pain-Attenuating Effects : These derivatives have also been identified to have significant pain-attenuating properties in neuropathic pain models, suggesting their potential in treating pain-related conditions (King et al., 2011).
Chemical Synthesis and Structural Analysis
- Formation of Cyclopropanecarboxamide : Research demonstrates the formation of cyclopropanecarboxamide from derivatives of this compound, providing new approaches to synthesize unique chemical structures (Mekhael et al., 2011).
- Structural Parameters and Activity Relationships : Studies have further defined the structural parameters critical for the anticonvulsant activity of these compounds. This research contributes to understanding how slight modifications in chemical structure can significantly impact biological activity (King et al., 2011).
Pharmacological Characterization
- In Vitro and in Vivo Studies : Certain derivatives of this compound have been characterized for their pharmacological properties. These studies include analysis of their binding efficiencies and inhibitory activities, contributing to the development of new therapeutic agents (Croci et al., 2007).
Enzymatic Reactions and Biochemical Studies
- Enzymatic Degradation Studies : Investigations into the enzymatic degradation pathways of similar compounds provide insights into their stability and breakdown in biological systems. This research is essential for understanding the metabolic fate of these compounds in therapeutic contexts (Hyzak & Zimdahl, 1974).
Potential Anticancer Applications
- Cancer Biomarker Studies : Some derivatives have been explored as potential cancer biomarkers, with studies conducted using positron emission tomography (PET) imaging. Although not directly related to this compound, these studies highlight the broader research interest in similar compounds for cancer diagnosis and treatment (Zheng et al., 2004).
Eigenschaften
IUPAC Name |
2-amino-4-cyclohexyl-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGCBMHBSGFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCC1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)
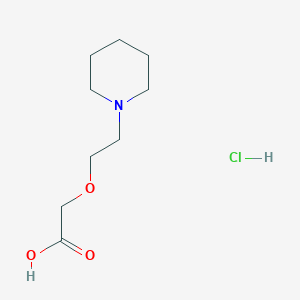

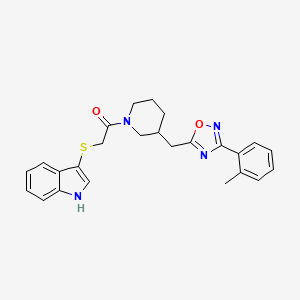
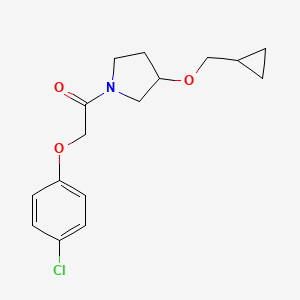
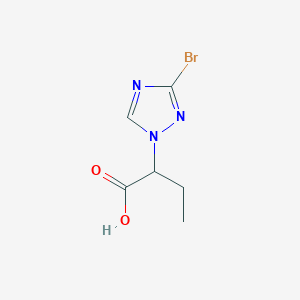
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)
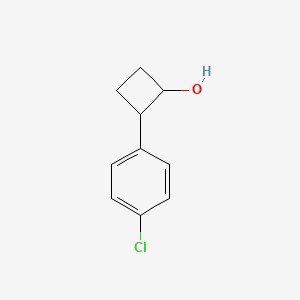
![2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2916191.png)
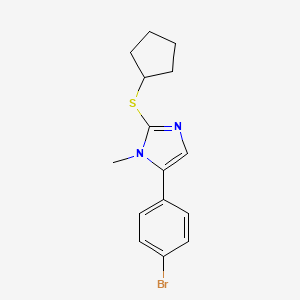
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2916193.png)
![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)